Barium tungstate

Vue d'ensemble

Description

Barium tungstate is an inorganic compound composed of barium and the tungstate anion. It is known for its unique physicochemical properties, making it a significant material in various scientific and industrial applications. The compound typically appears as a white solid and forms tetragonal crystals similar to scheelite. This compound is insoluble in water and has a high melting point of 1502°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium tungstate can be synthesized through several methods, including:

Co-precipitation: This method involves the reaction between barium nitrate and sodium tungstate in an aqueous solution, resulting in the precipitation of this compound.

Sonochemical Route: This involves the reaction between barium salt and sodium tungstate dihydrate in water, free from surfactants and organic solvents.

Molten Salt Method: this compound can also be synthesized by reacting barium nitrate with lithium and sodium tungstates in eutectic melts.

Industrial Production Methods: Industrial production of this compound often employs the co-precipitation method due to its simplicity and efficiency. The reaction is typically carried out at room temperature, followed by filtration, washing, and drying of the precipitate to obtain pure this compound.

Analyse Des Réactions Chimiques

Barium tungstate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, particularly in photocatalytic processes where it acts as a catalyst.

Substitution Reactions: It can undergo substitution reactions with other metal tungstates, forming compounds like nickel tungstate and bismuth tungstate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reactions typically involve metal salts like nickel chloride or bismuth nitrate.

Major Products Formed:

Photocatalytic Reactions: this compound can degrade organic dyes like methyl orange under ultraviolet light.

Substitution Reactions: Formation of other metal tungstates such as nickel tungstate and bismuth tungstate.

Applications De Recherche Scientifique

Photonic Applications

Optical Properties

Barium tungstate exhibits excellent optical properties, making it suitable for various photonic applications. It crystallizes in a tetragonal scheelite structure, which contributes to its high transparency in the visible range. The material is known for its strong photoluminescence and nonlinear optical properties, which are essential for applications in laser technology and optical devices.

Case Study: Photonic Devices

Research has demonstrated that BaWO₄ can be utilized in the development of photonic devices such as waveguides and laser materials. For instance, neodymium-doped this compound nanostructures have been synthesized to enhance the efficiency of laser systems due to their favorable energy transfer characteristics .

Catalytic Applications

Catalysis in Environmental Remediation

this compound has been explored as a photocatalyst for environmental applications, particularly in the degradation of organic pollutants. Studies show that BaWO₄ nanoparticles effectively degrade dyes such as methylthioninium chloride under UV light irradiation . The compound's photocatalytic activity is attributed to its suitable bandgap energy of approximately 3.06 eV.

Data Table: Photocatalytic Efficiency

| Pollutant | Catalyst | Conditions | Degradation Efficiency (%) |

|---|---|---|---|

| Methylthioninium Chloride | BaWO₄ Nanoparticles | pH 7, UV light | 85% |

| Rhodamine B | Nd-Doped BaWO₄ | pH 5, UV light | 90% |

Environmental Applications

Sorption of Radioactive Elements

Recent studies have highlighted the potential of this compound nanocrystals as inorganic sorbents for radioactive waste management. BaWO₄ has shown significant capacity for the uptake of radioactive isotopes such as cobalt-60 and europium-152/154 from aqueous solutions . The sorption process is influenced by pH levels and contact time, with optimal conditions yielding high removal efficiencies.

Data Table: Sorption Capacities

| Isotope | Sorption Capacity (mg/g) | Optimal pH | Contact Time (min) |

|---|---|---|---|

| Cobalt-60 | 310.6 | 5 | 60 |

| Europium-152/154 | 409.9 | 5 | 60 |

Material Science Applications

Nanostructured Materials

The synthesis of nanostructured this compound has opened new avenues in materials science. Techniques such as co-precipitation and hydrothermal synthesis have been employed to create BaWO₄ with controlled morphology and enhanced surface area . These nanostructures are being investigated for applications in gas sensors and electronic devices due to their unique electrical properties.

Case Study: Synthesis Techniques

A study reported the synthesis of this compound nanospindles through a co-precipitation method, achieving a high surface area of 18.18 m²/g . The resulting material exhibited promising electrochemical activity, making it suitable for use in supercapacitors and batteries.

Mécanisme D'action

The mechanism of action of barium tungstate primarily involves its ability to absorb and emit light. When excited by ultraviolet light, this compound exhibits intense blue luminescence due to the intrinsic transitions of the tungstate tetrahedrons . This property is utilized in various optical applications, including solid-state lasers and light-emitting diodes.

Comparaison Avec Des Composés Similaires

Barium tungstate can be compared with other metal tungstates such as:

Nickel Tungstate (NiWO4): Exhibits monoclinic structure and has applications in catalysis and sensors.

Bismuth Tungstate (Bi2WO6): Known for its perovskite layer structure and used in photocatalysis and electronic devices.

Uniqueness of this compound:

Structural Properties: this compound has a tetragonal scheelite structure, which is distinct from the monoclinic structure of nickel tungstate and the orthorhombic structure of bismuth tungstate.

Optical Properties: It has a larger band gap compared to nickel tungstate and bismuth tungstate, making it more suitable for applications requiring high-energy light absorption.

Activité Biologique

Barium tungstate (BaWO₄) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine, environmental science, and materials engineering. This article provides an in-depth examination of the biological activity of this compound, highlighting its synthesis, characterization, and specific applications supported by recent research findings.

This compound crystallizes in a tetragonal scheelite structure. It can be synthesized through various methods, including co-precipitation, microwave synthesis, and electrochemical techniques. The choice of synthesis method significantly influences the material's properties, including its morphology and luminescence characteristics.

Synthesis Methods

| Method | Description |

|---|---|

| Co-precipitation | Involves mixing sodium tungstate and barium chloride solutions to form a precipitate. |

| Microwave synthesis | Utilizes microwave energy to promote rapid crystallization of BaWO₄ from precursor salts. |

| Electrochemical | Employs electrochemical reactions at room temperature to produce this compound crystallites. |

Biological Applications

This compound has shown promise in several biological applications, particularly in the fields of drug delivery, imaging, and as a sorbent material for environmental remediation.

1. Antidiabetic Effects

Recent studies have demonstrated that sodium tungstate (a salt form of this compound) exhibits significant antidiabetic properties. In animal models, it has been shown to reduce blood glucose levels by modulating hepatic gluconeogenesis and influencing the expression of key metabolic enzymes such as PEPCK and G6Pase. The compound activates specific signaling pathways (e.g., ERK1/2), which are crucial for regulating glucose metabolism .

2. Sorption of Radioactive Materials

This compound nanocrystals have been evaluated for their ability to remove radioactive isotopes such as cobalt-60 and europium from wastewater. The sorption capacity was found to be substantial, with reported values of 310.6 mg/g for Co-60 and 409.9 mg/g for Eu isotopes at optimal conditions (pH 5). The kinetics of the sorption process followed a pseudo-second order model, indicating strong interactions between the nanocrystals and the metal ions .

Case Studies

Case Study 1: Antidiabetic Mechanism

A study involving diabetic rats treated with sodium tungstate showed a reduction in body weight gain and food intake alongside decreased blood glucose levels. Proteomic analysis indicated that sodium tungstate treatment altered the expression of proteins involved in energy metabolism within the hypothalamus .

Case Study 2: Environmental Remediation

In another study, this compound nanocrystals were synthesized for use as inorganic sorbents to eliminate radioactive contaminants from industrial waste streams. Characterization techniques such as TEM and SEM confirmed the formation of spherical nanostructures that effectively adsorbed radionuclides from aqueous solutions .

Research Findings Summary

Recent research highlights the multifaceted biological activity of this compound:

- Antidiabetic Activity : Demonstrated through modulation of metabolic pathways.

- Sorption Properties : Effective in removing radioactive materials from wastewater.

- Biocompatibility : Preliminary studies suggest potential applications in drug delivery systems due to favorable biocompatibility profiles.

Propriétés

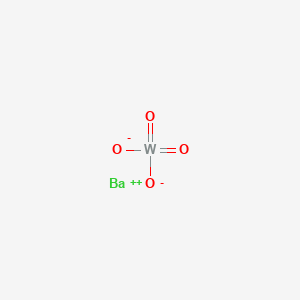

IUPAC Name |

barium(2+);dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVUFMOBDBTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaWO4, BaO4W | |

| Record name | barium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_tungstate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-42-0 | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium wolframate not of a kind used as a luminophore | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of barium tungstate?

A1: this compound has the molecular formula BaWO4. Its molecular weight is 385.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers frequently employ X-ray diffraction (XRD) to confirm the crystalline structure and phase purity of BaWO4. [, , , , , , , ] Raman spectroscopy is another valuable technique, used to identify characteristic vibrational modes and investigate lattice dynamics under high pressure. [, , , , , ] Scanning electron microscopy (SEM) is often utilized to visualize the morphology and size of BaWO4 particles, which can be influenced by synthesis conditions. [, , , , , , ] Additionally, photoluminescence (PL) spectroscopy is employed to study the optical properties, including emission spectra and the influence of dopants on luminescence. [, , , , , , ] UV-Vis spectroscopy can also be used to determine the band gap of BaWO4 and its composites. []

Q3: How does the morphology of this compound particles vary with synthesis methods?

A4: The morphology of BaWO4 particles can be tailored by adjusting the synthesis methods and conditions. For example, electrochemical synthesis can yield crystallites with varying sizes and morphologies by changing the electrolyte composition. [, , ] Solid-state metathesis followed by ball milling can produce BaWO4 nanoparticles. []

Q4: What happens to this compound under high pressure and temperature?

A5: this compound undergoes phase transitions under high pressure. At room temperature, it transforms from the tetragonal scheelite structure to a denser monoclinic structure (BaWO4-II) at around 7 GPa. [, ] This transition might involve an intermediate fergusonite structure. [] Beyond 45 GPa, BaWO4 becomes amorphous. [] High-temperature studies combined with pressure reveal a potential polymorphism zone in the P-T phase diagram where both scheelite and fergusonite structures coexist. []

Q5: What are the potential photocatalytic applications of this compound?

A6: this compound demonstrates photocatalytic activity under visible light, particularly when combined with other materials like graphene oxide (GO) or nitrogen-doped reduced graphene oxide (NRGO). [, ] These composites exhibit enhanced photocatalytic degradation of organic dyes like methylene blue and malachite green. [, ] The improved activity is attributed to increased light absorption, reduced electron-hole pair recombination, and synergistic effects between BaWO4 and the carbonaceous materials. [, ]

Q6: How does doping affect the properties of this compound?

A7: Doping BaWO4 with rare-earth ions like neodymium (Nd3+), dysprosium (Dy3+), samarium (Sm3+), and terbium (Tb3+) can significantly modify its properties. For instance, Nd3+ doping enhances the electrocatalytic activity of BaWO4 for the oxygen evolution reaction, leading to improved water splitting performance. [] RE3+ doping also influences the photoluminescent properties, resulting in characteristic emission bands in the visible spectrum. [, , , ] For example, Dy3+ doping leads to yellow emission, Sm3+ to red emission, and Tb3+ to green emission. []

Q7: What are the applications of this compound in vacuum electron devices?

A8: this compound plays a crucial role in the performance and longevity of dispenser cathodes used in vacuum electron devices like space traveling wave tubes (TWTs) and hollow cathodes. [, , ] In these devices, this compound formation within the dispenser pellet can hinder barium migration to the surface, potentially limiting the cathode's operational lifespan. [, , ] Tungsten deposition and the formation of barium tungstates on internal cathode surfaces, often due to oxygen contamination, can also affect cathode performance. [, ]

Q8: What other applications does this compound have?

A8: Beyond catalysis and vacuum electron devices, this compound finds applications in various fields:

- Raman Lasers: BaWO4 is recognized for its high Raman gain coefficient, making it suitable for stimulated Raman scattering (SRS) applications. [, , , , , , ] It is utilized in Raman lasers, enabling the generation of new laser wavelengths, particularly in the infrared region. [, , , , ]

- Scintillators: The ability of BaWO4 to emit light when exposed to ionizing radiation makes it suitable for scintillator applications. [, ] This property is utilized in medical imaging techniques like positron emission tomography (PET) and X-ray computed tomography (CT). []

- Other Applications: BaWO4 also has potential applications in light-emitting diodes (LEDs) and humidity sensors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.